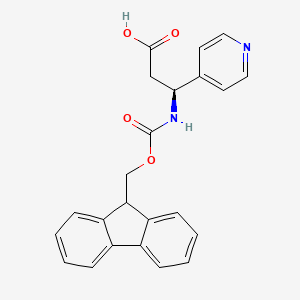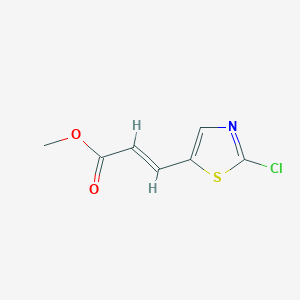
Methyl (e)-3-(2-chlorothiazol-5-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (e)-3-(2-chlorothiazol-5-yl)acrylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorothiazole moiety attached to an acrylate group, making it a versatile intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (e)-3-(2-chlorothiazol-5-yl)acrylate typically involves the reaction of 2-chlorothiazole with methyl acrylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the methyl acrylate, followed by the addition of 2-chlorothiazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (e)-3-(2-chlorothiazol-5-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorothiazole moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in ether or THF.
Substitution: Amines, thiols; often in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl (e)-3-(2-chlorothiazol-5-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of Methyl (e)-3-(2-chlorothiazol-5-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(2-chlorothiazol-5-yl)acetate
- (2-Chlorothiazol-5-yl)methyl 4-nitrophenyl carbonate
- 1-{1-[(2-Chlorothiazol-5-yl)methyl]-2-[(2-chlorothiazol-5-yl)methylsulfanyl]-4-methyl-6-phenyl-1,6-dihydropyrimidin-5-yl}ethanone
Uniqueness
Methyl (e)-3-(2-chlorothiazol-5-yl)acrylate is unique due to its specific structural features, such as the presence of both a chlorothiazole and an acrylate group. This combination allows for diverse chemical reactivity and a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C7H6ClNO2S |
|---|---|
Poids moléculaire |
203.65 g/mol |
Nom IUPAC |
methyl (E)-3-(2-chloro-1,3-thiazol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C7H6ClNO2S/c1-11-6(10)3-2-5-4-9-7(8)12-5/h2-4H,1H3/b3-2+ |
Clé InChI |
SFNLTPCCAUHHFU-NSCUHMNNSA-N |
SMILES isomérique |
COC(=O)/C=C/C1=CN=C(S1)Cl |
SMILES canonique |
COC(=O)C=CC1=CN=C(S1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13635397.png)
![Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate](/img/structure/B13635403.png)
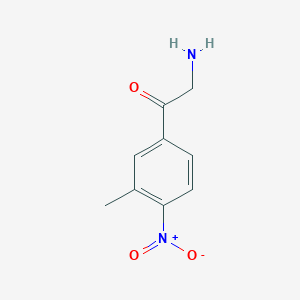


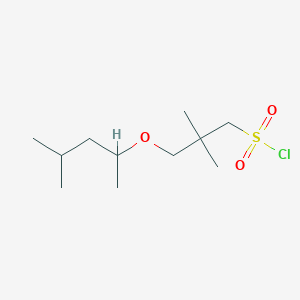
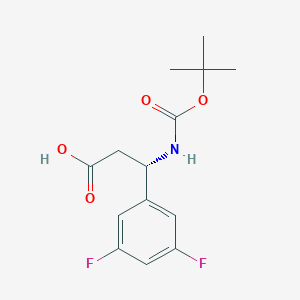
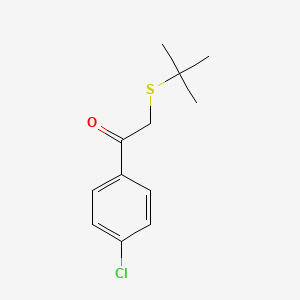
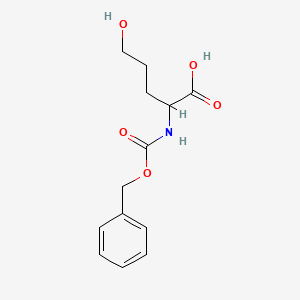
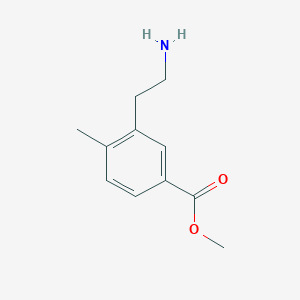
![3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole](/img/structure/B13635468.png)
